[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine
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Overview
Description
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine: is an organic compound characterized by the presence of a chloro group, a hexadecylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine typically involves the nucleophilic aromatic substitution reactionThe final step involves the addition of a hydrazine moiety to the phenyl ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, followed by hydrazine addition. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is used as a reagent in various organic synthesis reactions. Its unique structure allows for the formation of complex molecules through substitution and addition reactions.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine involves its interaction with cellular components, such as membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include membrane proteins and enzymes critical for cell survival .
Comparison with Similar Compounds
- [5-Chloro-2-(dodecylthio)phenyl]-hydrazine
- [5-Chloro-2-(octadecylthio)phenyl]-hydrazine
- [5-Chloro-2-(tetradecylthio)phenyl]-hydrazine
Comparison: Compared to similar compounds, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is unique due to its specific chain length of the hexadecylthio group. This chain length influences its solubility, reactivity, and biological activity. For instance, the hexadecylthio group provides optimal hydrophobic interactions, enhancing its ability to interact with biological membranes and proteins .
Biological Activity
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is a hydrazone derivative that has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chloro group and a long hexadecylthio chain, which may influence its biological interactions.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial and fungal strains. For instance, compounds similar to this hydrazone have exhibited inhibitory effects against Candida albicans and other pathogenic microorganisms with minimum inhibitory concentration (MIC) values ranging from 125 μg/mL to lower values depending on the specific structure and substituents present .
Anti-inflammatory Activity
Research indicates that hydrazone derivatives possess anti-inflammatory properties. In vitro studies have evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain hydrazone compounds have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The presence of specific functional groups in this compound may enhance its efficacy in reducing inflammation.
Anticancer Potential
The anticancer activity of hydrazones has been extensively studied. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Specific hydrazones have been reported to exhibit significant cytotoxic effects against different cancer cell lines, making them promising candidates for further development in cancer therapy .
Case Studies
Several case studies highlight the biological activity of hydrazones:
- Antimicrobial Screening : A study evaluated a series of hydrazone derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the hydrazone structure can lead to enhanced antimicrobial activity.
- Inflammation Models : In a murine model of inflammation, a hydrazone derivative showed significant reduction in paw edema compared to control groups, indicating its potential use in treating inflammatory conditions.
- Cancer Cell Line Studies : A series of experiments on breast cancer cell lines revealed that certain hydrazones could reduce cell viability significantly, suggesting their role as potential chemotherapeutic agents.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H39ClN2S |
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Molecular Weight |
399.1 g/mol |
IUPAC Name |
(5-chloro-2-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H39ClN2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3 |
InChI Key |
QMPJOPDJJBTIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)Cl)NN |
Origin of Product |
United States |
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